4-fluoro-3aH-indazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3aH-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3,6H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNMZVBAARWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C2C(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406398 | |
| Record name | 4-fluoro-3aH-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
697230-91-4 | |
| Record name | 4-fluoro-3aH-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoro 3ah Indazol 3 Amine and Analogues
General Strategies for Indazole Core Construction
The construction of the indazole core is a well-established field in heterocyclic chemistry, with a variety of methods developed over the years. These strategies often involve the formation of the crucial N-N bond and subsequent cyclization to form the bicyclic system.
Historical and Modern Approaches to Indazole Synthesis
The synthesis of indazoles dates back to the late 19th century. Early methods often relied on the cyclization of ortho-substituted anilines. Modern approaches have focused on improving efficiency, regioselectivity, and substrate scope, often employing transition-metal catalysis and one-pot procedures.
Historically, methods like the Bartoli, Reissert, Cadogan, and Leimgruber–Batcho syntheses were instrumental in accessing indoles and related heterocycles from ortho-substituted nitroarenes. While effective, some of these methods require harsh reaction conditions. Recent advancements have introduced milder and more efficient one-pot and tandem strategies that combine redox and hydrogenation reactions.
A significant modern approach involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, which tolerates a wide array of functional groups. Another contemporary method is the reductive cyclization of o-nitrobenzylidene amines, which can be performed under microwave conditions.
Cyclization Reactions for Indazole Formation
Cyclization reactions are at the heart of nearly all indazole syntheses. These reactions can be broadly categorized based on the bond disconnections and the type of starting materials used.
From Hydrazones: A common and versatile method involves the cyclization of arylhydrazones. For instance, diaryl and tert-butyl aryl ketone hydrazones can undergo direct aryl C-H amination using iodine in the presence of potassium iodide and sodium acetate (B1210297) to yield 1H-indazoles. Another approach utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant to mediate the cyclization of arylhydrazones.
From o-Halobenzonitriles and Hydrazines: A general two-step synthesis of 3-aminoindazoles starts from 2-bromobenzonitriles. This involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization. This method provides an efficient alternative to the traditional SNAr reaction of hydrazine (B178648) with o-fluorobenzonitriles. Similarly, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides can produce substituted 3-aminoindazoles through a cascade process.
From 2-Aminobenzonitriles: An efficient method for constructing 1H-indazoles involves the Cu(OAc)₂-mediated N-N bond formation from ketimine intermediates, which are prepared from o-aminobenzonitriles and organometallic reagents.
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of diazo compounds with arynes is a powerful and direct method for synthesizing a wide range of substituted indazoles. This approach is efficient and proceeds under mild conditions. Similarly, the reaction of N-tosylhydrazones with arynes, which generate diazo compounds in situ, also affords 3-substituted indazoles.
Oxidative Cyclization: A newer method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. This approach can selectively produce various 2-substituted
Synthesis of 3-Aminoindazole Derivatives
The synthesis of 3-aminoindazole derivatives is a significant area of research in medicinal and synthetic organic chemistry, owing to the prevalence of this scaffold in a multitude of biologically active compounds. The introduction of an amino group at the C-3 position of the indazole ring system can be achieved through various synthetic strategies, which can be broadly categorized into direct amination of a pre-formed indazole core and construction of the 3-aminoindazole ring from acyclic precursors.
Amination and Functionalization at the C-3 Position
The functionalization of the C-3 position of the indazole nucleus is a key strategy for the synthesis of diverse 3-aminoindazole derivatives. This can be accomplished through either direct amination of an indazole bearing a suitable leaving group at the C-3 position or through C-H functionalization methodologies.
A prevalent method for synthesizing 3-aminoindazoles involves the reaction of o-fluorobenzonitriles with hydrazine. acs.org However, a more general and efficient alternative involves a two-step procedure starting from 2-bromobenzonitriles. This method utilizes a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence to yield the substituted 3-aminoindazole. acs.org This approach circumvents the often-problematic nucleophilic aromatic substitution (SNAr) reaction with hydrazine. acs.org
Recent advancements have focused on developing more efficient and environmentally benign methods. For instance, a practical and efficient base-mediated synthesis of free 3-aminoindazoles has been developed from the reaction of various nitriles with hydrazines. rsc.org This one-pot method successfully addresses the challenge of using aromatic hydrazines as substrates, allowing for the synthesis of a wide range of N-aryl substituted free 3-aminoindazoles in moderate to excellent yields under mild conditions. rsc.org Another eco-friendly approach utilizes a ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) catalyst in an ethanol-water medium under ultrasound irradiation for the cyclocondensation of substituted benzonitriles and hydrazines. repec.org
Direct C-3 amination of the indazole ring has also been explored. For 2H-indazoles, an organophotoredox-catalyzed oxidative coupling with amines has been reported, utilizing a 9-mesityl-10-methylacridinium (B1239669) ion catalyst under blue LED irradiation. chim.it Metal-free radical C-3 amination of 2H-indazoles using potassium persulfate has also been achieved, primarily with pyrazole (B372694) coupling partners. chim.it Furthermore, electrochemical methods for the C-3 amination of 2H-indazoles have been recently described. chim.it
The functionalization of the C-3 position is not limited to amination. A variety of other functional groups can be introduced, which can then be converted to an amino group. For example, C-3 halogenation, particularly bromination using N-bromosuccinimide (NBS), is a widely used method to introduce a handle for further functionalization. chim.it Subsequent coupling reactions, such as Suzuki-Miyaura cross-coupling, can then be employed to introduce various substituents at the C-3 position. mdpi.com
Table 1: Selected Methods for the Synthesis of 3-Aminoindazole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Bromobenzonitriles | 1. Pd catalyst, Benzophenone hydrazone; 2. p-TsOH, MeOH, reflux | Substituted 3-Aminoindazoles | Varies | acs.org |
| Nitriles and Hydrazines | Base-mediated, one-pot | N-Aryl substituted 3-Aminoindazoles | Moderate to Excellent | rsc.org |
| Substituted Benzonitriles and Hydrazines | Ceric (IV) ammonium nitrate (CAN), EtOH-H2O, Ultrasound | Substituted 1H-Indazol-3-amines | Good | repec.org |
| 2H-Indazoles and Amines | Acr+-MesClO4, Blue LED irradiation | C-3 Aminated 2H-Indazoles | Good | chim.it |
Stereoselective Synthesis of 3aH-Indazole Ring Systems
The stereoselective synthesis of 3aH-indazole ring systems, which possess a chiral center at the C3a position, is a challenging yet crucial aspect in the development of novel therapeutic agents. The "3aH" designation indicates that the hydrogen at position 3a is on the same side of the ring system as the substituent at position 3. Achieving high enantioselectivity in the formation of this stereocenter is of paramount importance.
One notable approach to the stereoselective synthesis of C3-substituted indazoles involves the use of copper hydride (CuH) catalysis. A highly C3-selective and enantioselective allylation of 1H-N-(benzoyloxy)indazoles has been reported. mit.edu This method allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent enantioselectivity. mit.edu While this method directly creates a chiral center at C3, it provides a foundation for strategies that could be adapted to form the 3aH-indazole core.
The synthesis of tetrahydro-3aH-indazole derivatives has also been explored. For instance, novel curcumin (B1669340) indazole analogs with a 4,5,6,7-tetrahydro-3aH-indazole scaffold have been prepared through the condensation of bis-benzylidene-cyclohexanone derivatives with hydrazine monohydrate in glacial acetic acid at reflux temperature. japsonline.com While this specific example does not focus on stereoselectivity, the formation of the 3aH-indazole ring system is demonstrated.
The development of stereoselective methods for the synthesis of the 3aH-indazole ring system is an active area of research. These methods are critical for accessing enantiomerically pure compounds, which is often a prerequisite for their use as therapeutic agents. Future work in this area will likely focus on the development of novel chiral catalysts and asymmetric transformations to control the stereochemistry at the C3a position of the indazole ring.
Table 2: Examples of Synthesized Indazole Derivatives
| Compound Name | Structure | Synthetic Method | Reference |
| Substituted 3-Aminoindazoles | General structure with various substituents | Two-step synthesis from 2-bromobenzonitriles | acs.org |
| N-Aryl substituted 3-Aminoindazoles | General structure with N-aryl groups | Base-mediated reaction of nitriles and hydrazines | rsc.org |
| C3-Allyl 1H-Indazoles | General structure with an allyl group at C3 | CuH-catalyzed C3-allylation | mit.edu |
| 4,5,6,7-Tetrahydro-3aH-indazole analogs of curcumin | Fused ring system derived from curcumin | Condensation of bis-benzylidene-cyclohexanone and hydrazine | japsonline.com |
Structure Activity Relationship Sar Studies on Indazole Derivatives
Positional and Substituent Effects on Bioactivity
Impact of Fluorine Substituents on Activity Profiles
The introduction of fluorine atoms into the indazole scaffold is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. mdpi.com Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, improve membrane permeability, and increase metabolic stability. mdpi.comrsc.org
The position of the fluorine substituent is critical. For instance, a study on Rho kinase (ROCK1) inhibitors found that a fluorine atom at the C6 position of the indazole ring (compound 52) resulted in a significantly more potent inhibitor (IC₅₀ of 14 nM) compared to one with fluorine at the C4 position (compound 51, IC₅₀ of 2500 nM). rsc.org The C6-fluoro derivative also showed a dramatic increase in oral bioavailability. rsc.org
In the context of antitumor activity, the substitution pattern on an appended phenyl ring at the C-5 position of the indazole showed a clear trend. A 3,5-difluoro substituent demonstrated superior activity against Hep-G2 cancer cells compared to 4-fluoro or 3-fluoro substituents. mdpi.com Further studies confirmed that the presence of a para-fluorine on this phenyl ring is crucial for antitumor activity. mdpi.com Similarly, introducing a fluorobenzyl group can increase cytotoxic potency by several folds. rsc.org
Table 1: Effect of Fluorine Substitution on Biological Activity
| Compound/Derivative | Fluorine Position | Target/Assay | Key Finding | Reference |
|---|---|---|---|---|
| Indazole Derivative 51 | C4 | ROCK1 Inhibition | Low potency with an IC₅₀ of 2500 nM. | rsc.org |
| Indazole Derivative 52 | C6 | ROCK1 Inhibition | Significantly enhanced potency (IC₅₀ = 14 nM) and increased oral bioavailability. | rsc.org |
| 5-Aryl-Indazole Derivative | 3,5-difluoro on C5-phenyl | Antitumor (Hep-G2) | Highest activity compared to mono-fluoro analogs. | mdpi.com |
| Indazole Derivative | 4-fluorobenzyl group | Cytotoxicity (HCT116) | Potent anti-proliferative activity with an IC₅₀ of 0.4 µM. | rsc.org |
Influence of Other Halogen Substituents (e.g., Bromine, Chlorine)
Like fluorine, other halogens such as bromine and chlorine are used to modulate the activity of indazole derivatives. google.com Their larger size and different electronic properties compared to fluorine can lead to distinct SAR profiles. researchgate.net
The presence of a halogen (I, Br, or Cl) at the C-3 position has been shown to exert a significant steric influence that favors N-1 alkylation over N-2. beilstein-journals.org The bromination of indazoles at the C3 position is a feasible synthetic step, even when other halogens like fluorine or chlorine are present on the benzene (B151609) ring portion of the scaffold. nih.govresearchgate.net
The impact of chlorine on bioactivity is highly context-dependent. In one series of 1H-indazole-3-amine derivatives, introducing a chlorine atom to a 3-fluorophenyl group at the C-5 position resulted in significantly lower inhibitory activity against K562 leukemia cells. mdpi.com However, in other series, 6-(2,6-dichloro-3,5-dimethoxyphenyl) derivatives have been developed as potent tyrosine kinase inhibitors. nih.gov The presence of a 6-bromo substituent has also been noted in derivatives designed for IDO1 inhibition. nih.gov
Table 2: Influence of Bromine and Chlorine on Indazole Derivatives
| Halogen | Position | Context | Observed Effect | Reference |
|---|---|---|---|---|
| Bromine, Chlorine, Iodine | C3 | N-alkylation | Steric hindrance favors the formation of the N-1 substituted regioisomer. | beilstein-journals.org |
| Chlorine | C5-phenyl (with 3-fluoro) | Antitumor (K562) | Significantly decreased inhibitory activity. | mdpi.com |
| Chlorine | C6-phenyl (di-chloro) | FGFR Inhibition | Potent inhibitors were developed with this substitution pattern. | nih.gov |
| Bromine | C6 | IDO1 Inhibition | Derivatives with this feature have been synthesized and studied. | nih.gov |
Role of Amine Moiety and Its Modifications
The amine group, particularly at the C3 position, is a cornerstone of the biological activity for many indazole derivatives. nih.gov As a key hydrogen-bond donor, the 3-amino group is crucial for anchoring the molecule into the active site of target proteins, especially kinases. mdpi.comnih.gov
Modifications of this amine moiety are a major focus of SAR studies:
Amide Formation: Converting the 3-amino group to a carbohydrazide (B1668358) or other amide was found to be crucial for strong inhibitory activity against IDO1. nih.gov The 1H-indazole-3-amide structure is also a critical component of the potent ALK inhibitor, entrectinib. nih.govnih.gov
N-Alkylation/Arylation: Attaching various groups to the exocyclic amine can modulate activity. However, in one study on GSK-3 inhibitors, simply substituting the amine with a dimethylamine (B145610) group did not lead to any improvement in activity. rsc.org
Introduction of Other Moieties: Incorporating a piperazine (B1678402) acetamide (B32628) group at the C-3 position is a strategy used to enhance aqueous solubility and oral bioavailability, as exemplified by the development of the leukemia drug Imatinib, which contains a piperazine moiety. nih.govontosight.ai
The 3-aminoindazole structure serves as a versatile starting point for chemical exploration, leading to the discovery of highly active compounds through further substitution and modification. nih.gov
Substitutions at the Indazole Nitrogen Atoms (N1, N2)
The indazole ring contains two nitrogen atoms, and the position of substitution (N1 or N2) is critical for biological activity. nih.govnih.gov The synthesis of N-substituted indazoles can be challenging as alkylation reactions often yield a mixture of N1 and N2 isomers. beilstein-journals.org The final ratio of these isomers is influenced by reaction conditions and the steric and electronic properties of existing substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org
Key findings on N1/N2 substitution include:
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer (N1-H) is generally more thermodynamically stable. d-nb.info Certain reaction conditions, such as using NaH in THF, tend to favor the formation of the N1-alkylated product. beilstein-journals.org In contrast, Mitsunobu reaction conditions often show a preference for the N2 isomer. d-nb.info
Substituent Effects: Sterically demanding groups at the C-3 position, like a tert-butyl group, can almost exclusively direct alkylation to the N1 position. beilstein-journals.org Conversely, electron-withdrawing groups at the C-7 position (e.g., NO₂ or CO₂Me) have been shown to confer excellent N2 selectivity. beilstein-journals.org
Impact on Activity: The biological consequences of the substitution position can be profound. In a study of 6-substituted aminoindazoles, relocating a methyl group from the N1 to the N2 position decreased the anti-proliferative activity of most compounds tested. rsc.org
Table 3: Regioselectivity of Indazole N-Alkylation
| Condition/Substituent | Favored Position | Reasoning/Observation | Reference |
|---|---|---|---|
| NaH in THF | N1 | Optimized condition for N1 selectivity. | beilstein-journals.org |
| Mitsunobu Reaction | N2 | Reaction mechanism favors N2 substitution. | d-nb.info |
| Steric bulk at C3 (e.g., t-Bu) | N1 | Steric repulsion hinders approach to N2. | beilstein-journals.org |
| Electron-withdrawing group at C7 | N2 | Electronic effects favor N2 substitution. | beilstein-journals.org |
Pharmacophore Development and Optimization
Pharmacophore modeling is a crucial tool in modern drug discovery that distills the complex SAR data into a three-dimensional model of the essential features required for biological activity. nih.gov For indazole derivatives, this involves identifying the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that govern binding to a specific target. nih.govwhiterose.ac.uk
The development of fibroblast growth factor receptor (FGFR) kinase inhibitors provides an excellent example of pharmacophore optimization. whiterose.ac.uk Using structure-based drug design, researchers identified an indazole-based pharmacophore. Modeling indicated that an H-bond could form between the indazole N2 atom and the backbone of a key amino acid (Ala564) in the kinase hinge region. This insight guided the optimization from an initial fragment to a library of more potent indazole-containing compounds. whiterose.ac.uk
Similarly, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies on indazole derivatives as HIF-1α inhibitors have been used to generate steric and electrostatic maps. nih.gov These maps provide a structural framework that helps researchers understand how different substituents affect activity and guides the design of new, more potent inhibitors. nih.gov The ultimate goal of these computational approaches is to create a common pharmacophore hypothesis that can be used to design novel lead molecules with improved potency and selectivity. nih.govnih.gov
Computational and Theoretical Investigations of Indazole Chemistry
Molecular Docking Analyses of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule ligand, such as 4-fluoro-3aH-indazol-3-amine or its derivatives, to the active site of a target protein.
The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, particularly for kinase inhibitors. nih.gov This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical component for ATP binding. The introduction of a fluorine atom at the 4-position can further enhance these interactions or introduce new ones, potentially leading to increased potency and selectivity.
Studies on various indazole derivatives have highlighted the importance of this scaffold in interacting with a range of protein targets. For instance, docking studies of indazole derivatives with the renal cancer-related protein (PDB: 6FEW) have been performed to assess their binding effectiveness. rsc.org Similarly, the interaction of indazole-based compounds with proteins like Murine double minutes-2 (MDM2) and the Peripheral benzodiazepine (B76468) receptor (PBR), both implicated in cancer, has been investigated using molecular docking. jocpr.com In one study, a series of 1,3,4-thiadiazol-2-amide derivatives were designed, and docking simulations were used to position the most potent compound into the active site of Focal Adhesion Kinase (FAK), revealing the probable binding model. nih.gov
While specific docking studies solely on this compound are not extensively detailed in the provided results, the general principles derived from related indazole structures are highly applicable. The fluorine atom's electronegativity can influence the electronic landscape of the indazole ring, modulating the strength of hydrogen bonds formed by the amino group and the pyrazole (B372694) nitrogens. Furthermore, the fluorine atom itself can participate in favorable interactions, such as halogen bonds or hydrophobic interactions, with specific amino acid residues in the target's active site. For example, in the design of fluoro-analogs of Combretastatin A-4, the replacement of a hydroxyl group with fluorine was found to increase the docking energy score, suggesting enhanced binding. nih.gov
| Indazole Derivative Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| 3-Carboxamide indazoles | Renal cancer-related protein (PDB: 6FEW) | Identified derivatives with the highest binding energy. | rsc.org |
| 1-Trityl-5-azaindazoles | MDM2 and PBR | Showed significant binding interactions with active site amino acids. | jocpr.com |
| Fluoro-analogs of Combretastatin A-4 | Tubulin | Fluorine substitution enhanced docking energy scores. | nih.gov |
| 1,3,4-Thiadiazol-2-amide derivatives | Focal Adhesion Kinase (FAK) | Determined the probable binding model of the most potent inhibitor. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in identifying the key structural features that govern their potency.
2D and 3D QSAR Approaches
Both 2D and 3D QSAR approaches have been applied to understand the structure-activity relationships of indazole derivatives. 2D-QSAR methods utilize descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR techniques, on the other hand, consider the 3D conformation of the molecules and their alignment in space, providing insights into the steric and electrostatic field requirements for optimal activity.
For indazole-based compounds, QSAR studies have been crucial in elucidating the impact of various substituents on their biological effects. For instance, in a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a phenyl substituent was found to be crucial for their antitumor activity. nih.gov This finding, likely derived from a QSAR analysis, underscores the importance of the fluorine atom in modulating the biological properties of the indazole scaffold. The fluorine atom can influence properties such as lipophilicity and metabolic stability, which are key parameters in QSAR models. nih.gov
Identification of Topological and Electronic Descriptors
The development of robust QSAR models relies on the selection of appropriate molecular descriptors. These descriptors can be broadly categorized into topological, electronic, and steric parameters.
Topological Descriptors: These are numerical values derived from the 2D graph of a molecule, representing its size, shape, and branching.
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The fluorine atom in this compound, with its high electronegativity, would significantly impact the electronic descriptors of the molecule.
While specific QSAR studies focusing solely on this compound are not available in the provided search results, research on related fluoro-analogs has shown that the introduction of fluorine can lead to enhanced biological activity. nih.gov This suggests that descriptors related to the presence and position of the fluorine atom would be critical in any QSAR model for this class of compounds.
Molecular Dynamics Simulations for Ligand-Target Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Unlike static docking, MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction.
For a compound like this compound, MD simulations would be invaluable for assessing the stability of its binding to a target protein. The simulations can track the hydrogen bonds and other interactions formed between the ligand and the protein, providing insights into the durability of the binding pose predicted by molecular docking. The fluorine atom's influence on the local environment and its potential to form stable interactions can be more accurately evaluated through MD simulations.
Studies on indazole derivatives have utilized computational methods to assess their stability. dntb.gov.ua Although the specific use of MD simulations for this compound is not explicitly mentioned, the general application of these methods to indazole systems points to their importance in understanding ligand-target stability.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) Studies of Electronic Structure
DFT studies are instrumental in elucidating the electronic properties of molecules like this compound. These calculations can provide valuable information about:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. rsc.orgmultidisciplinaryjournals.com DFT calculations on novel indazole derivatives have revealed that certain compounds possess a substantial HOMO-LUMO energy gap, suggesting high stability. rsc.org
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the hybridization of atomic orbitals and the nature of chemical bonds within a molecule. multidisciplinaryjournals.com
DFT studies on indazole derivatives have been conducted to correlate theoretical data with experimental findings, showing excellent agreement. dntb.gov.ua For this compound, DFT calculations would be essential to understand how the fluorine atom influences the electron distribution across the indazole ring system and the amino group, thereby affecting its interaction with biological targets.
| Parameter | Significance | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. | rsc.orgmultidisciplinaryjournals.com |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | |
| Natural Bond Orbital (NBO) Analysis | Describes hybridization and bonding characteristics. | multidisciplinaryjournals.com |
Theoretical Examination of Tautomerism in Indazoles
The phenomenon of annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a fundamental characteristic of indazoles. This equilibrium between the 1H- and 2H-tautomers is a critical determinant of the molecule's reactivity, physical properties, and biological activity. researchgate.net Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern this tautomeric preference.
For the parent indazole molecule, theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net This preference is largely attributed to the aromaticity of the system. The influence of substituents on the indazole ring can, however, modulate this energy difference.
In the case of "this compound," we can consider three principal tautomeric forms: the 1H-amino, 2H-amino, and the 3H-imino tautomers. While no specific computational studies on "this compound" are publicly available, we can infer the likely tautomeric landscape by examining studies on related substituted indazoles.
The presence of an amino group at the 3-position introduces the possibility of amino-imino tautomerism in addition to the annular tautomerism. Theoretical investigations on 3-aminoindazole would be highly informative. Lacking direct data, we can turn to studies on other substituted indazoles to understand the electronic impact of the fluorine and amino groups. The electron-withdrawing nature of the fluorine atom at the 4-position is expected to influence the electron density distribution throughout the bicyclic system, potentially affecting the relative stabilities of the tautomers. Conversely, the amino group at the 3-position is an electron-donating group.
To provide a quantitative perspective, we can examine the results of computational studies on analogous systems. For instance, theoretical studies on various substituted indazoles have calculated the relative energies of their tautomers. These studies consistently find the 1H tautomer to be the most stable form for a wide range of substituents.
Table 1: Calculated Relative Energies of Tautomers for a Generic Substituted Indazole (Illustrative Data)
| Tautomer | Relative Energy (kcal/mol) |
| 1H-Tautomer | 0.00 |
| 2H-Tautomer | +2.5 - +5.0 |
| 3H-Tautomer (Imino) | > +10.0 |
This table is illustrative and based on general findings for substituted indazoles. The exact values for this compound would require specific computational analysis.
The significantly higher energy of the imino tautomer suggests that the equilibrium would heavily favor the amino forms. The key question then becomes the relative stability of the 1H-amino versus the 2H-amino tautomer. Based on the general trend observed for indazoles, it is highly probable that the 1H-tautomer of "this compound" would be the predominant species in the gas phase and in non-polar solvents.
Conformational Analysis and Energetic Profiles
The conformational flexibility of "this compound" primarily arises from the rotation of the exocyclic amino group at the C3 position. Understanding the energetic profile of this rotation is crucial for predicting the molecule's preferred shape and its interaction with biological targets or other molecules.
A conformational analysis would involve calculating the potential energy surface as a function of the dihedral angle defined by the atoms of the pyrazole ring and the amino group. This analysis reveals the energy minima corresponding to stable conformers and the energy barriers to their interconversion.
For a 3-aminoindazole system, two primary conformations of the amino group can be envisioned: one where the amino group is coplanar with the indazole ring, and another where it is perpendicular. The coplanar conformation allows for maximum resonance interaction between the amino group's lone pair and the pyrazole ring's pi-system, which is generally a stabilizing interaction. However, steric hindrance with the adjacent hydrogen atom at the N2 position (in the 1H-tautomer) could introduce some destabilization.
Computational studies on the conformational preferences of exocyclic amino groups in other N-heterocycles have shown that planar or near-planar conformations are often favored due to the stabilizing effect of resonance.
Table 2: Illustrative Energetic Profile for Amino Group Rotation in a 3-Amino-N-heterocycle
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.0 | Planar (Stable) |
| 45 | 1.5 | Twisted |
| 90 | 3.0 | Perpendicular (Transition State) |
This table is illustrative. The actual rotational barrier for this compound would depend on the specific electronic and steric environment.
The fluorine atom at the 4-position is unlikely to have a direct steric impact on the conformation of the 3-amino group due to its distance. However, its electron-withdrawing effect could influence the electron density at the C3 position and subtly alter the rotational barrier of the C-N bond. A detailed DFT study would be necessary to quantify these effects and to generate an accurate energetic profile for the conformational landscape of "this compound."
Mechanistic Biological Research on Indazole Scaffolds
Enzyme Inhibition Studies
Indazole derivatives have emerged as a significant class of enzyme inhibitors, demonstrating the ability to interact with the active sites of various enzymes, leading to the modulation of their catalytic activity. The structural features of the indazole ring, including its hydrogen bond donor and acceptor capabilities, allow it to serve as an effective pharmacophore that can be tailored to achieve high affinity and selectivity for specific enzyme targets.
Kinase Target Modulation
Kinases, enzymes that catalyze the transfer of phosphate groups to specific substrates, are critical components of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be a particularly effective template for the design of potent and selective kinase inhibitors.
The 3-aminoindazole structure is recognized as an efficient hinge-binding template for kinase inhibitors. This core can be modified to generate potent inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in angiogenesis and tumor cell proliferation.
A notable example is Linifanib (ABT-869), a multitargeted RTK inhibitor built upon a 3-amino-1H-indazol-4-yl core. Linifanib potently inhibits members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. Specifically, it demonstrates significant inhibitory activity against KDR (VEGFR2), FMS-like tyrosine kinase 3 (FLT3), and PDGFRβ. nih.govrsc.orgnih.govnih.gov Furthermore, Linifanib has shown potent anti-proliferative and apoptotic effects on tumor cells that are dependent on mutant, constitutively active forms of FLT3 and c-Kit. nih.gov
Other research has focused on developing 3-amino-1H-indazol-6-yl-benzamides designed to target the "DFG-out" inactive conformation of kinases, leading to potent inhibition of FLT3, c-Kit, and the T674M mutant of PDGFRα. nih.gov Additionally, indazole-benzimidazole hybrid derivatives have been synthesized and shown to be potent inhibitors of FLT3 and its mutants, with the indazole moiety playing a key role as a hinge binder that interacts with the Cys694 residue in the ATP-binding pocket. longdom.org Indazole derivatives have also been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia. nih.govnih.gov
Table 1: Inhibitory Activity of Indazole Derivatives against Tyrosine Kinases
| Compound Name | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Linifanib (ABT-869) | KDR (VEGFR2) | 4 |
| Linifanib (ABT-869) | FLT1 (VEGFR1) | 3 |
| Linifanib (ABT-869) | FLT3 | 4 |
| Linifanib (ABT-869) | PDGFRβ | 66 |
| Linifanib (ABT-869) | c-Kit | 14 |
| Compound 8r (indazole-benzimidazole) | FLT3 | 41.6 |
| Compound 105 (indazole-benzimidazole) | FGFR1 | 0.9 |
| Compound 105 (indazole-benzimidazole) | FGFR2 | 2.0 |
| Compound 105 (indazole-benzimidazole) | FGFR3 | 2.0 |
Haspin, an atypical serine/threonine kinase that phosphorylates histone H3, is overexpressed in many cancers, making it an attractive target for anticancer therapies. Novel 5-(4-pyridinyl)indazole derivatives have been developed as potent and selective inhibitors of Haspin. Through structural modifications, researchers have identified compounds with significant inhibitory activity. For instance, the amide coupling of the indazole ring with m-hydroxyphenyl acetic acid resulted in a compound with an IC₅₀ value of 78 nM against Haspin. frontiersin.orgmonash.edu Further optimization of N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors led to compounds with IC₅₀ values as low as 0.155 µM. nih.gov Molecular docking studies have shown that the indazole moiety can be positioned to form crucial hydrogen bonds with the hinge region of the kinase. researchgate.net
Table 2: Inhibitory Activity of Indazole Derivatives against Haspin Kinase
| Compound Scaffold | Compound ID | IC₅₀ (nM) |
|---|---|---|
| N1-acylated 5-(4-pyridinyl)indazole | 21 | 78 |
| N1-benzoylated 5-(4-pyridinyl)indazole | 19 | 155 |
Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target for antibacterial agents. Guided by structure-based drug design, a novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit, which contains the ATP-binding site. researcher.life These compounds were developed through the optimization of a pyrazolopyridone hit, leading to indazole derivatives with excellent enzymatic and antibacterial activity. researcher.life Certain hybrid molecules combining indazole scaffolds with parts of other known inhibitors have demonstrated potent, nanomolar-level inhibition of DNA gyrase from E. coli.
Table 3: Inhibitory Activity of Indazole Derivatives against DNA Gyrase B
| Compound Class | Target Organism | IC₅₀ (nM) |
|---|---|---|
| Pyrazolopyridone-derived Indazole | Staphylococcus aureus | < 8 (precursor) |
| Ciprofloxacin-Indazole Hybrid (11b) | Escherichia coli | 14 |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is central to cell proliferation, differentiation, and survival. MAPK1, also known as ERK2, is a key component of this pathway. Research has led to the discovery of indazole amide-based derivatives as potent inhibitors of ERK1/2 activity. Additionally, in silico molecular docking studies of novel indazole-sulfonamide compounds have suggested strong binding affinity to the MAPK1 active site, indicating their potential as inhibitors. Another related kinase, Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, acts as a regulator of MAPK activity in T cells; it has been targeted by "reverse indazole" inhibitors.
There is limited information available from the performed searches regarding the direct inhibition of Sphingosine Kinase 1 (SphK1) by indazole-based compounds. While inhibitors for SphK1 have been developed from other chemical scaffolds, a clear link to the indazole core was not identified in the current literature search. nih.govfrontiersin.org
Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a role in various cellular functions, and its inhibition has therapeutic potential in diseases like hypertension. N-substituted prolinamido indazoles have been identified as potent ROCK inhibitors. Lead optimization of an initial compound (DL0805, IC₅₀ = 6.7 μM) led to the discovery of analogues with significantly improved activity against ROCK1, with IC₅₀ values as low as 0.17 μM. Other indazole-based small molecules have also been developed as highly potent and selective ROCK inhibitors, with one compound showing an IC₅₀ of 0.02 μM for ROCK2.
The Janus kinase (JAK) family is crucial for cytokine signaling in the immune system. While JAK inhibitors are a significant area of research, and some compounds feature heterocyclic cores, specific research focusing on indazole derivatives as selective JAK3 inhibitors is limited in the available literature. A fragment screening did identify an indazole hit for the JAK family, but this was not developed with a specific focus on JAK3. nih.gov
Table 4: Inhibitory Activity of Indazole Derivatives against ROCK
| Compound Scaffold | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| N-substituted prolinamido indazole | ROCK1 | 0.17 |
| N-substituted prolinamido indazole | ROCK1 | 0.27 |
| Indazole Derivative (DW1865) | ROCK2 | 0.02 |
DNA-PK and Ku70/80 Interaction Inhibition
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks. The DNA-PK holoenzyme's activity is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs. nih.gov Inhibition of this interaction is a therapeutic strategy to sensitize cancer cells to radiation and chemotherapy.
A novel class of DNA-PK inhibitors that function by directly blocking the Ku-DNA interaction has been developed. nih.gov These inhibitors have been shown to directly bind to the Ku protein, competitively blocking its association with DNA and thereby preventing the activation of the DNA-PKcs kinase activity. nih.gov While this represents a novel mechanism for DNA-PK inhibition, a review of the current scientific literature does not prominently feature indazole-based derivatives as a primary scaffold for achieving inhibition through this specific Ku-DNA interaction mechanism. The development of specific inhibitors for the Ku70/80 heterodimer is considered a logical approach to disrupt the NHEJ pathway, but to date, specific small molecule inhibitors targeting this complex are not widely available. nih.gov
Other Enzyme Targets
The indazole nucleus has been successfully employed as a core scaffold to develop inhibitors for a wide range of other enzyme targets.
S-Adenosyl Homocysteine/Methylthioadenosine (SAH/MTA) Nucleosidase Inhibition
Table 1: Examples of Indazole-Based SAH/MTA Nucleosidase Inhibitors Data sourced from referenced literature.
| Compound | Core Scaffold | Activity |
| Indazole-containing sulfonamide series | 5-Aminoindazole | Low nanomolar inhibition |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is frequently overexpressed in cancer cells. nih.gov It catalyzes the degradation of tryptophan, leading to immune tolerance that allows tumor cells to evade the host's immune system. researchgate.net Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.gov In the search for novel IDO1 inhibitors, researchers have designed and synthesized N′-hydroxyindazolecarboximidamides, where the indazole moiety serves as a surrogate for other chemical groups found in known inhibitors. nih.gov Certain substituted indazole derivatives have demonstrated moderate to high inhibitory activity against IDO1, with structure-activity relationship studies indicating that substitutions on an associated phenyl ring can significantly influence potency. nih.gov For instance, compounds with a 3-bromo-4-fluorophenyl group showed the highest activity in one series of N′-hydroxyindazolecarboximidamides. nih.gov Structural data has shown that the indazole scaffold can bind directly to the heme iron of related enzymes, a common mechanism for IDO1 inhibitors. mdpi.com
Table 2: IDO1 Inhibition by N′-hydroxyindazolecarboximidamide Derivatives Data represents percent inhibition at a 10 µM concentration.
| Compound ID | Phenyl Group Substitution | Inhibition of IDO1 at 10 µM |
| 8a | 3-Bromo-4-fluorophenyl | >50% |
| 8b | 3-Chloro-4-fluorophenyl | >50% |
| 8c | 3-Bromophenyl | >50% |
Cytochrome P450 Enzymes (e.g., CYP51)
Cytochrome P450 enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide variety of compounds, including drugs. CYP51, or sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols and is the primary target for azole-based antifungal agents. Azole compounds, a class which includes indazoles, typically inhibit CYP enzymes by coordinating the nitrogen atom of their heterocyclic ring to the heme iron atom in the enzyme's active site. While imidazole and triazole derivatives are the most widely studied azole-based CYP inhibitors, the fundamental indazole structure shares the potential for this mechanism of action. The inhibition of various P450 isozymes by different azole-containing drugs is a well-documented phenomenon that can lead to significant drug-drug interactions.
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide synthase (NOS) enzymes catalyze the production of nitric oxide (NO), a key signaling molecule. Overproduction of NO by the neuronal isoform (nNOS) has been implicated in neurodegenerative disorders. Indazole derivatives have been identified as potent inhibitors of NOS. The compound 7-nitroindazole (7-NI), in particular, is a potent and competitive inhibitor of rat brain NOS. Research has shown that the inhibition of NOS is a characteristic property of the indazole nucleus itself. Furthermore, substitutions on the indazole ring significantly impact inhibitory potency; nitration at positions 5, 6, and 7 leads to a graded increase in inhibitory activity against cerebellar NOS.
Table 3: Inhibition of Rat Cerebellar NOS by Substituted Indazoles IC50 values represent the concentration required for 50% inhibition.
| Compound | IC50 (µM) |
| 7-Nitroindazole | 0.9 |
| 6-Nitroindazole | 31.6 |
| 5-Nitroindazole | 47.3 |
| 3-Chloroindazole | 100.0 |
| Indazole (unsubstituted) | 177.8 |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the metabolism of neurotransmitter amines. nih.gov Inhibitors of these enzymes are used in the treatment of neuropsychiatric and neurodegenerative disorders like Parkinson's disease. The indazole scaffold has been successfully utilized to develop novel and potent MAO inhibitors. nih.gov Based on the observation that the nNOS inhibitor 7-nitroindazole also inhibits MAO-B, further series of C5- and C6-substituted indazole derivatives were investigated. nih.gov These studies revealed that while some derivatives showed submicromolar inhibition of MAO-A, nearly all tested compounds were potent, submicromolar inhibitors of MAO-B. nih.gov Specifically, substitutions at the C5 position of the indazole ring yielded particularly potent MAO-B inhibitors with IC50 values in the low nanomolar range (2.5–24 nM). nih.gov
Table 4: MAO-B Inhibition by C5-Substituted Indazole Derivatives IC50 values represent the concentration required for 50% inhibition.
| Compound Class | IC50 Range for MAO-B (µM) |
| C5-substituted indazoles | 0.0025 – 0.024 |
Poly(ADP-ribose) Polymerase Inhibition
Derivatives of the indazole scaffold have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for cellular processes like DNA repair. nih.gov Research into a series of 2-phenyl-2H-indazole-7-carboxamides led to the development of potent PARP-1 and PARP-2 inhibitors. nih.gov
One notable compound, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), demonstrated excellent inhibition of PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively. nih.govresearchgate.net In a whole-cell context, it inhibited PARP activity with an EC50 of 4 nM. nih.gov Further structure-activity relationship (SAR) exploration identified a 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog that also showed significant PARP enzyme inhibition, with an IC50 value of 4 nM. nih.govirbm.com
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Whole-Cell EC50 (nM) |
|---|---|---|---|
| MK-4827 | 3.8 | 2.1 | 4 |
| 5-fluoro-2-phenyl-2H-indazole-7-carboxamide analog 48 | 4 | Not Reported | Not Reported |
Cyclooxygenase (COX) Inhibition
The indazole scaffold has served as a foundation for the design of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory properties with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov A series of novel (aza)indazole derivatives were developed and assessed for their ability to inhibit COX enzymes. nih.gov
In vitro assays showed that these compounds were highly selective for COX-2 over COX-1, with no significant inhibition of COX-1 detected at concentrations up to 30 µM. nih.gov One of the most effective compounds from this series exhibited a COX-2 inhibitory IC50 value of 0.409 µM, demonstrating excellent selectivity. nih.govnih.gov This research highlights the potential of the indazole core in creating targeted anti-inflammatory agents. nih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound 16 (from series) | >30 | 0.409 |
Receptor Ligand Binding Research
Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Affinity
Indazole and piperazine (B1678402) scaffolds have been utilized to develop multi-target ligands for dopamine and serotonin receptors. nih.gov A series of indazole-based compounds were evaluated for their binding affinity at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors through competition radioligand binding assays. nih.gov
The structure-activity relationship studies revealed that substitutions on the phenyl ring significantly influenced receptor affinity. nih.gov For the 5-HT2A receptor, the introduction of a fluorine atom to the phenyl ring had a beneficial effect on activity. nih.gov A compound with a fluorine atom in the para-phenyl position showed the highest affinity. nih.gov Shifting the fluorine to the meta position resulted in an almost eightfold decrease in activity, while an ortho position caused a nearly tenfold reduction. nih.gov
| Compound Modification | Receptor | Effect on Affinity |
|---|---|---|
| para-fluoro substitution on phenyl ring | 5-HT2A | Highest affinity |
| meta-fluoro substitution on phenyl ring | 5-HT2A | ~8-fold reduction vs. para |
| ortho-fluoro substitution on phenyl ring | 5-HT2A | ~10-fold reduction vs. para |
| ortho-phenyl electron-donating substituents | 5-HT1A | Most active |
| ortho-phenyl electron-withdrawing substituents | 5-HT1A | Decrease in binding affinity |
Glucocorticoid Receptor Modulation
Indazole-based compounds have been investigated as nonsteroidal glucocorticoid receptor (GR) agonists. nih.gov Structure-activity relationship exploration of this scaffold has produced compounds with nanomolar affinity for the glucocorticoid receptor. nih.gov These compounds show indications of selectivity for the transrepression mechanism, which is often associated with anti-inflammatory effects. nih.govnih.gov The development of these potent and selective nonsteroidal indazolyl amide GR agonists represents a significant area of research. nih.gov
Estrogen Receptor Beta Agonism
The development of selective ligands for estrogen receptor β (ERβ) is an important pharmaceutical goal. nih.govacs.org Nonsteroidal compounds featuring a phenyl-2H-indazole core have been synthesized and evaluated for this purpose. nih.govacs.org Research has shown that substituents at the C-3 position of the indazole core play a critical role in both affinity and selectivity. nih.gov
Compounds with polar or polarizable groups, such as halogens (like fluorine), CF3, or nitrile, at this position demonstrate high affinity and good ERβ selectivity. nih.govacs.org The most effective compounds in these series have affinities for ERβ that are comparable to estradiol, with an ERβ affinity selectivity of over 100-fold compared to ERα. nih.govacs.org This high selectivity is also observed in cell-based transcriptional assays. nih.gov Specifically, fluoroalkylated indazole estrogens, including fluoroethyl and fluoropropyl variants, have shown significant ERβ/ERα selectivity ratios of 41-fold and 17-fold, respectively, although their absolute binding affinities were low. researchgate.net
| Compound Type | ERβ Affinity Selectivity (vs. ERα) |
|---|---|
| Optimal Phenyl-2H-indazole derivatives | >100-fold |
| Fluoroethylated indazole estrogen (FEIE) | 41-fold |
| Fluoropropylated indazole estrogen (FPIE) | 17-fold |
Farnesoid X Receptor Antagonism
While research has identified various heterocyclic scaffolds as Farnesoid X Receptor (FXR) antagonists, such as benzimidazoles and 1,2,4-oxadiazoles, the direct exploration of indazole derivatives specifically as FXR antagonists is less documented in the provided context. nih.govnih.govresearchgate.net The development of nonsteroidal FXR antagonists is an active area of research, focusing on identifying new chemotypes that can modulate this nuclear receptor. nih.govnih.gov For instance, substituted benzimidazole scaffolds have been optimized to create potent FXR antagonists. nih.govresearchgate.net Similarly, compounds with a 1,2,4-oxadiazole (B8745197) core have been identified as a distinct chemotype of FXR antagonists. nih.gov
Cellular Mechanism of Action Studies (In Vitro)
Extensive literature searches did not yield specific studies on the compound 4-fluoro-3aH-indazol-3-amine. However, research on structurally related indazole derivatives provides insights into the potential mechanisms of action for this class of compounds. The following sections detail findings for various indazole scaffolds, which may offer a predictive framework for the biological activity of this compound.
Cell Cycle Progression Modulation
Studies on various indazole derivatives have demonstrated their potential to modulate cell cycle progression, a key mechanism in cancer therapy. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their anti-proliferative activities. One promising compound from this series, 6o, was found to induce cell cycle arrest in K562 human chronic myeloid leukemia cells. nih.gov The precise phase of cell cycle arrest and the associated molecular changes were concentration-dependent, highlighting the nuanced effects of indazole scaffolds on cell division.
While direct evidence for this compound is unavailable, the established activity of related compounds suggests that it may also interfere with the normal progression of the cell cycle in cancerous cells.
Apoptosis Induction Pathways
The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Research into indazole derivatives has shown their capability to trigger apoptotic pathways in cancer cells. For example, compound 6o, a 1H-indazole-3-amine derivative, was confirmed to induce apoptosis in K562 cells in a concentration-dependent manner. nih.gov This was evidenced by assays detecting key markers of apoptosis. nih.gov The study suggested that the pro-apoptotic effects were potentially mediated through the inhibition of Bcl-2 family members, which are crucial regulators of apoptosis. nih.gov
Another study on novel 1,2,4-triazol-3-amine derivatives, which share some structural similarities with the indazole core, also highlighted apoptosis induction as a primary anticancer mechanism. nih.gov The most potent compound in that series, BCTA, was found to upregulate the pro-apoptotic protein BAX and caspase 3, key executioners of apoptosis. nih.gov
These findings suggest that indazole-containing compounds, and potentially this compound, could exert their therapeutic effects by activating intrinsic or extrinsic apoptosis pathways.
Molecular Interactions with p53/MDM2 Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is often suppressed in cancer cells through interaction with its negative regulator, MDM2. nih.govnih.gov The disruption of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function. nih.govnih.gov
Research has indicated that certain indazole derivatives may exert their anticancer effects by modulating the p53/MDM2 pathway. nih.gov For instance, the aforementioned compound 6o was suggested to affect apoptosis and the cell cycle by inhibiting this pathway. nih.gov The loss of p53 activity, often through MDM2 overexpression, is a common event in cancer development, and its restoration can lead to cell cycle arrest and apoptosis. nih.gov
While direct binding or interaction studies for this compound with the p53/MDM2 pathway components are not available, the precedent set by other indazole derivatives makes this a plausible mechanism of action.
Impact on Mitochondrial Function
Mitochondria are central to cellular metabolism and apoptosis, making them a target for anticancer drugs. Some chemical compounds have been shown to exert their effects by disrupting mitochondrial function.
While no direct studies on the impact of this compound on mitochondrial function were identified, research on other compounds provides a framework for how such interactions might be assessed. For example, studies on diarylsulfonylureas have shown that these compounds can localize in mitochondria and uncouple oxidative phosphorylation, leading to a decrease in cellular ATP and contributing to cytotoxicity. nih.gov In vitro assays using isolated mitochondria can evaluate various parameters, including mitochondrial membrane potential, oxygen consumption, and the production of reactive oxygen species, to determine if a compound has direct effects on mitochondrial function. mdpi.comnih.gov
Future studies would be necessary to determine if this compound interacts with and alters mitochondrial bioenergetics or the mitochondrial apoptotic pathway.
Selectivity Against Off-Targets
A crucial aspect of drug development is ensuring that a compound is selective for its intended target and has minimal effects on other cellular components, thereby reducing the potential for side effects. For anticancer agents, selectivity for cancer cells over normal, healthy cells is paramount.
In the evaluation of indazole derivatives, selectivity is often assessed by comparing the cytotoxic effects on cancer cell lines versus normal cell lines. For example, compound 6o showed a favorable selectivity profile, with significantly higher toxicity towards K562 cancer cells compared to HEK-293 human embryonic kidney cells, a commonly used normal cell line. nih.gov This suggests that certain structural modifications to the indazole scaffold can impart a degree of tumor-selective cytotoxicity.
The selectivity of this compound against a panel of cancer and normal cell lines would need to be experimentally determined to assess its therapeutic potential.
Broad-Spectrum Biological Activity Investigations (In Vitro)
The in vitro anticancer activity of various indazole derivatives has been evaluated against a range of human cancer cell lines. This broad-spectrum screening helps to identify the types of cancers that may be most responsive to a particular compound.
For instance, a series of 1H-indazole-3-amine derivatives were tested against human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov The results showed that the antiproliferative activity varied depending on the specific chemical substitutions on the indazole ring and the cancer cell line being tested. nih.gov Notably, many of the tested compounds exhibited greater activity against the HepG-2 cell line. nih.gov
The fluorine substitution in compounds has been noted to potentially improve the permeability of the molecule or facilitate direct interaction with target proteins. nih.gov This suggests that the 4-fluoro substitution in this compound could be a key determinant of its biological activity profile. However, without direct experimental data, the broad-spectrum activity of this compound remains to be elucidated.
Anticancer Activity against Specific Cell Lines
Indazole derivatives have demonstrated notable cytotoxic activity against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.
A549 (Lung Carcinoma): Indazole-pyrimidine hybrids have been evaluated for their in vitro cytotoxic effects against A549 cells. mdpi.com For instance, compound 5h showed significant anti-proliferative activity with an IC50 value of 1.378 µM, which was more potent than the reference drug, staurosporine (IC50 = 7.354 µM). mdpi.com Another study on indazole-based diarylureas also reported activity against A549 cells. nih.gov Furthermore, a series of 1H-indazole-3-amine derivatives were assessed for their inhibitory activities against A549 cells. nih.govnih.gov
MCF-7 (Breast Adenocarcinoma): Several indazole derivatives have shown potent cytotoxic activity against MCF-7 cells. mdpi.com Compounds 4a, 4c, 4d, 5a, and 5f from a series of indazol-pyrimidine derivatives demonstrated higher activity than the reference drug staurosporine. mdpi.com Curcumin (B1669340) indazole analogues also exhibited low to moderate cytotoxicity against MCF-7 cells, with IC50 values ranging from 45.97 to 86.24 µM. japsonline.comjapsonline.com Additionally, certain arylsulphonyl indazoles have been investigated for their cytotoxic effects on MCF-7 cells. nih.gov
HepG-2 (Hepatocellular Carcinoma): The antitumor activity of mercapto-derived indazole compounds against Hep-G2 cells was found to be superior to other tested tumor cells. nih.gov Some of these compounds showed activity similar or superior to the standard drug 5-fluorouracil (5-Fu). nih.gov Other studies have also synthesized and evaluated 1H-indazole-3-amine derivatives for their inhibitory activities against Hep-G-2 cells. nih.govnih.gov
K562 (Chronic Myeloid Leukemia): A promising inhibitory effect against the K562 cell line was observed with compound 6o, an indazole derivative, which had an IC50 value of 5.15 µM. nih.govnih.gov This compound also showed high selectivity for normal cells (HEK-293). nih.govnih.gov Further investigation revealed that compound 6o induced apoptosis in K562 cells in a dose-dependent manner. nih.gov Another study identified 1H-indazol-3-amine derivatives that inhibited K562 leukemia cancer cells with an IC50 value of 6.50 μM. nih.gov
PC-3 (Prostate Cancer): The antiproliferative activity of 1H-indazole-3-amine derivatives has been evaluated against human prostate cancer cell lines (PC-3). nih.govnih.gov Indole compounds, which share structural similarities with indazoles, have been shown to induce apoptosis in PC3 cells through the mitochondrial pathway. nih.gov
HL60 (Promyelocytic Leukemia): A series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited potent anti-proliferative effects on the HL60 cell line, with IC50 values ranging from single-digit nanomolar to micromolar levels. nih.gov Imidazole-4,5-dicarboxamides have also been shown to inhibit the proliferation of HL-60 cells. nih.gov
HCT116 (Colorectal Carcinoma): Indazole-based diarylurea derivatives have demonstrated antiproliferative activities against the human colon cancer HCT-116 cell line. nih.gov Compound 1i from this series showed an IC50 of 1.0 μm against HCT-116. nih.gov Another study identified compound 2a, which inhibited the proliferation of HCT116 cells with an IC50 value of 4.89 μM. nih.gov Additionally, the 6-aminoindazole derivative 9f exhibited potent antiproliferative activity with an IC50 value of 14.3±4.4 µM in HCT116 cells. researchgate.net
MDA-MB-231 (Breast Adenocarcinoma): The anticancer activity of indazole analogs has been evaluated against MDA-MB-231 cancer cell lines. researchgate.net Arylsulphonyl indazoles have also been studied for their cytotoxic activity against MDA-MB-231 cells. nih.gov
Below is an interactive table summarizing the anticancer activity of various indazole derivatives against different cell lines.
Antimicrobial Activity
Indazole scaffolds have been identified as a source of potent antimicrobial agents, exhibiting a broad spectrum of activity against bacteria, fungi, and protozoa. nih.govnih.gov
Antibacterial Activity: Numerous indazole derivatives have been synthesized and evaluated for their antibacterial properties. eurekaselect.com For example, sulfonamide derivatives of indazole have shown good activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Specifically, compound 74 displayed MIC values of 6.2 μg/mL against B. cereus and S. aureus, and 3.1 μg/mL against E. coli and P. aeruginosa. nih.gov Another study reported that 3-methyl-1H-indazole derivatives were active against Bacillus subtilis and E. coli. nih.gov
Antifungal Activity: The antifungal potential of indazole derivatives has also been explored. nih.gov A series of N-methyl-3-aryl indazoles were found to be effective against the fungal strain Candida albicans. nih.gov Furthermore, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23, demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com
Antiprotozoal Activity: Indazole derivatives have shown promise as antiprotozoal agents. mdpi.com A set of 2H-indazole derivatives exhibited activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with many compounds being more potent than the reference drug metronidazole. mdpi.com For instance, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com
The table below summarizes the antimicrobial activity of selected indazole derivatives.
Anti-inflammatory Properties
Indazole and its derivatives have demonstrated significant anti-inflammatory activity. nih.gov The mechanism underlying this effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov
In a study investigating the anti-inflammatory potential of indazole and its derivatives, the compounds were found to inhibit carrageenan-induced hind paw edema in rats in a dose- and time-dependent manner. nih.gov Furthermore, these compounds inhibited COX-2, pro-inflammatory cytokines, and free radicals in a concentration-dependent manner in in vitro assays. nih.gov
Among the tested compounds, 5-aminoindazole showed the maximum activity in inhibiting COX-2, with IC50 values ranging from 12.32 to 23.42 μM for the different indazoles. nih.gov Some newly synthesized indazole derivatives have also shown anti-inflammatory effects comparable or greater than the reference drug benzydamine hydrochloride in the carrageenan-induced edema test. nih.gov
The table below presents data on the anti-inflammatory activity of indazole derivatives.
Antioxidant Effects
Certain indazole derivatives have been shown to possess antioxidant properties. nih.gov This activity is attributed to their ability to scavenge free radicals.
In one study, indazole and its derivatives, 5-aminoindazole and 6-nitroindazole, exhibited a concentration-dependent inhibition of lipid peroxidation. nih.gov At a concentration of 200µg/ml, these compounds produced 64.42%, 81.25%, and 78.75% inhibition, respectively. nih.gov
The same study also investigated the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of these compounds. All three tested indazoles inhibited DPPH activity in a concentration-dependent manner. nih.gov At a concentration of 200μg/ml, 5-aminoindazole, indazole, and 6-nitroindazole showed 51.21%, 57.21%, and 72.60% inhibition, respectively. nih.gov
The antioxidant effects of selected indazole derivatives are summarized in the table below.
Research Applications and Future Directions for Indazole Derivatives
Development of Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological pathways and validating novel drug targets. Indazole derivatives, with their adaptable scaffold, are increasingly being developed for this purpose. These probes can be designed to selectively interact with specific proteins, allowing researchers to study their function in a cellular context. For instance, indazole-based molecules have been developed as potent and selective inhibitors for various kinases, making them suitable starting points for creating probes to study kinase signaling pathways. researchgate.net The development of these probes often involves the strategic introduction of functional groups that allow for visualization (e.g., fluorescent tags) or target identification (e.g., photo-affinity labels), providing invaluable insights into cellular mechanisms.
Strategies for Lead Compound Optimization
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com For indazole-based compounds, several strategies are employed:
Structure-Activity Relationship (SAR) Analysis: This involves the systematic modification of the indazole scaffold to understand how changes in its structure affect its biological activity. numberanalytics.com For example, SAR studies on 3,6-disubstituted indazole derivatives led to the identification of potent inhibitors of hepcidin (B1576463) production, a potential treatment for anemia of chronic disease. nih.gov Similarly, SAR studies on 1H-indazole derivatives have been crucial in developing inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and Aurora kinases. nih.gov These studies help in identifying key structural features required for potent and selective activity. nih.gov
Medicinal Chemistry Techniques for Compound Modification:
Scaffold Hopping: This technique involves replacing the central indazole core with a different chemical scaffold while maintaining the key binding interactions. patsnap.comniper.gov.in This can lead to the discovery of novel chemical entities with improved properties or a different intellectual property landscape. niper.gov.in
Bioisosterism: This strategy involves the replacement of a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. spirochem.com For instance, the replacement of a hydrogen atom with fluorine can modulate metabolic stability or the acidity of a nearby functional group. cambridgemedchemconsulting.com The introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere for an amide group in 1H-indazole derivatives resulted in potent and selective inhibitors of monoamine oxidase B (MAO B). nih.gov
A summary of lead optimization strategies for indazole derivatives is presented in the table below.
| Strategy | Description | Example Application |
| Structure-Activity Relationship (SAR) Analysis | Systematic modification to understand the link between structure and biological activity. numberanalytics.com | Optimization of 3,6-disubstituted indazoles as hepcidin production inhibitors. nih.gov |
| Scaffold Hopping | Replacing the core indazole structure with a new scaffold to improve properties. patsnap.comniper.gov.in | Discovery of novel kinase inhibitors with improved patentability. niper.gov.in |
| Bioisosteric Replacement | Substituting functional groups with others having similar properties to enhance activity or pharmacokinetics. spirochem.com | Using a 1,2,4-oxadiazole to replace an amide in MAO B inhibitors. nih.gov |
| Computational Tools | Using molecular docking and QSAR to predict the effects of chemical modifications. numberanalytics.compatsnap.com | Guiding the design of more potent and selective indazole-based inhibitors. benthamdirect.com |
Addressing Mechanisms of Resistance to Indazole-Based Agents
Drug resistance is a major challenge in the treatment of diseases like cancer and fungal infections. For agents based on the azole scaffold, which is structurally related to indazole, resistance can emerge through several mechanisms. These include alterations in the drug target, such as mutations in the enzyme that prevent the drug from binding effectively, or a decrease in the intracellular concentration of the drug due to increased efflux from the cell. nih.gov For indazole-based kinase inhibitors, resistance can arise from mutations in the kinase domain. nih.gov For example, resistance to EGFR inhibitors can be caused by the T790M mutation. nih.gov Research is focused on designing new indazole derivatives that can overcome these resistance mechanisms, for instance, by binding to the mutated target or by inhibiting the efflux pumps. nih.govnih.gov
Exploration of Novel Chemical Space through Indazole Scaffold Diversification
Exploring novel chemical space is essential for discovering new drugs with unique mechanisms of action. nih.gov The indazole scaffold provides a versatile platform for creating diverse libraries of compounds. By introducing a wide variety of substituents at different positions of the indazole ring, chemists can generate molecules with a broad range of shapes, sizes, and electronic properties. nih.gov This diversification can be guided by computational methods to explore biologically relevant chemical space more systematically. nih.gov For example, the synthesis of novel indazole-based sulfonamides has led to the discovery of potential inhibitors of the MAPK1 signaling pathway, which is implicated in cancer. mdpi.com
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds. kuleuven.be It begins with the screening of small, low-molecular-weight molecules ("fragments") that bind weakly to the target protein. frontiersin.org Once a fragment hit is identified, it can be optimized into a more potent lead compound by growing the fragment to occupy adjacent pockets of the binding site or by linking multiple fragments together. frontiersin.org The indazole moiety is an attractive fragment for FBDD due to its presence in many known kinase inhibitors. nih.gov A fragment-based approach was successfully used to discover a new indazole-based inhibitor of AXL kinase, a receptor tyrosine kinase implicated in cancer and drug resistance. nih.gov The initial indazole fragment hit was optimized to a potent inhibitor with good kinase selectivity and moderate exposure in mice. nih.gov
Development of New Synthetic Methodologies for Indazole Libraries
The efficient synthesis of diverse libraries of indazole derivatives is crucial for drug discovery efforts. Researchers are continuously developing new and improved synthetic methods to access a wider range of indazole analogues. organic-chemistry.org These methods often focus on improving yields, reducing the number of synthetic steps, and allowing for greater functional group tolerance. researchgate.net
Recent advances include:
Metal-free reactions: A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a simple and efficient route to indazoles. organic-chemistry.org
Copper-catalyzed reactions: Copper catalysis has been employed for the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones and for the synthesis of 3-aminoindazoles from 2-halobenzonitriles. nih.gov
Rhodium-catalyzed reactions: Rhodium catalysts have been used to promote the synthesis of 1H-indazoles from aldehyde phenylhydrazones through a double C-H activation process. nih.gov
Fluorination methods: An efficient and metal-free method for the fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) has been developed, providing direct access to fluorinated derivatives. acs.org
These innovative synthetic strategies facilitate the rapid generation of large and diverse indazole libraries for high-throughput screening and lead optimization campaigns. eurekaselect.com
The table below summarizes some of the recent synthetic methodologies for indazole derivatives.
| Method | Catalyst/Reagent | Starting Materials | Product | Reference |
| Metal-free cyclization | None | 2-Aminophenones, Hydroxylamine derivatives | Indazoles | organic-chemistry.org |
| Copper-catalyzed cyclization | Cu(OAc)₂·H₂O | o-Haloaryl N-sulfonylhydrazones | 1H-Indazoles | nih.gov |
| Rhodium-catalyzed C-H activation | Rh(III) catalyst | Aldehyde phenylhydrazones | 1H-Indazoles | nih.gov |
| Metal-free fluorination | N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazoles | Fluorinated 2H-Indazoles | acs.org |
| Palladium-catalyzed arylation | Palladium catalyst | 2-Bromobenzonitriles, Benzophenone (B1666685) hydrazone | 3-Aminoindazoles | organic-chemistry.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-fluoro-3aH-indazol-3-amine, and what are their mechanistic considerations?
- Methodology :
- Route 1 : Begin with fluorinated benzene derivatives (e.g., 4-fluoroaniline) and perform diazotization followed by cyclization with nitrile intermediates to form the indazole core. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution introduces the amine group at position 3 .
- Route 2 : Utilize Suzuki-Miyaura cross-coupling to attach fluorine-containing aryl groups to pre-functionalized indazole precursors, followed by selective deprotection and amination .
- Key Challenges : Competing side reactions during cyclization (e.g., regioisomer formation) require precise temperature control (0–5°C) and catalytic systems (e.g., Pd(OAc)₂/XPhos) to improve yield .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- Analytical Protocol :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for pharmacological studies).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm fluorine coupling patterns (e.g., ¹⁹F-¹H splitting in aromatic regions) and amine proton integration .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 192.0824 for C₇H₆F₂N₃) .
Advanced Research Questions
Q. What strategies mitigate competing by-products (e.g., 3aH vs. 1H regioisomers) during indazole ring formation?
- Optimization Approaches :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) favor cyclization over polymerization.
- Catalytic Additives : CuI (10 mol%) suppresses regioisomer formation by stabilizing transition states .
- Case Study : A 2023 study achieved 85% yield of 3aH-indazole using microwave-assisted synthesis (120°C, 30 min) with minimal 1H-isomer contamination .
Q. How do substituent modifications (e.g., fluorine position, amine protection) impact the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine at C4 : Enhances metabolic stability by reducing CYP450-mediated oxidation, as observed in analogous pyridazin-3-amine derivatives .
- Amine Protection : Boc-protected analogs show reduced cytotoxicity in vitro (IC₅₀ > 100 µM vs. 25 µM for free amine), suggesting tunable pharmacokinetics .
- Experimental Design :
- Assays : Conduct competitive binding assays against kinase targets (e.g., FLT3, JAK2) to evaluate inhibitory constants (Kᵢ).
- Data Interpretation : Cross-reference with fluorinated indazole derivatives (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) to identify trends in bioactivity .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
- Contradiction Example : Discrepancies in ¹H NMR chemical shifts for the amine proton (δ 4.09 ppm in CDCl₃ vs. δ 5.2 ppm in DMSO-d₆ ).
- Resolution Strategy :
- Variable Temperature NMR : Confirm exchange broadening effects in protic solvents.
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., CCDC deposition for public validation) .
Key Recommendations for Researchers
- Synthetic Reproducibility : Always report solvent purity and catalyst batch numbers, as trace metals (e.g., Pd residues) can alter reaction pathways.
- Data Transparency : Deposit spectral data in public repositories (e.g., PubChem) to address reproducibility crises .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
